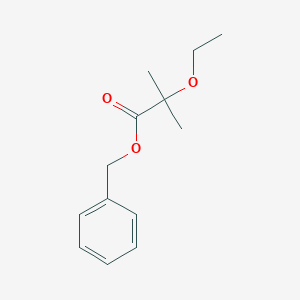

Benzyl 2-ethoxy-2-methylpropanoate

Description

Contextualization within Ester Chemistry and Branched Alkyl Propanoate Derivatives

Esters are a significant class of organic compounds derived from carboxylic acids and alcohols. ucalgary.caucalgary.ca Their structures, characterized by a carbonyl group adjacent to an ether linkage, are fundamental to their diverse applications. The nomenclature of an ester, such as Benzyl (B1604629) 2-ethoxy-2-methylpropanoate, reflects its constituent parts: the "benzyl" group originates from benzyl alcohol, and the "2-ethoxy-2-methylpropanoate" portion comes from 2-ethoxy-2-methylpropanoic acid. pressbooks.publibretexts.org

Branched alkyl propanoate derivatives, a sub-class of esters, are noted for the specific arrangement of their alkyl chains. This branching can influence the physical and chemical properties of the molecule. For instance, branched chains in polymers can impact their solubility and processability. rsc.org In the broader context of alkyl compounds, branching plays a crucial role in determining molecular stability, reactivity, and biological interactions. patsnap.com However, no specific research is available that details the influence of the branched 2-ethoxy-2-methylpropyl group on the properties of a benzyl ester.

Academic Significance and Current Research Gaps in Ester Synthesis and Reactivity

The synthesis of esters, or esterification, is a cornerstone of organic chemistry, with various methods developed to form the ester bond. researchgate.net Traditional methods like Fischer esterification have limitations, such as equilibrium constraints, which has led to the development of new catalytic systems and reaction conditions to improve efficiency and yield. researchgate.net

A significant area of ongoing research is the development of mild and selective esterification methods that are compatible with complex molecules. beilstein-journals.orgacs.org The reactivity of the ester group itself is also a subject of study, particularly in comparison to other functional groups. harvard.eduacs.org A major research gap is the lack of detailed kinetic and mechanistic studies for a vast number of specific ester compounds, including Benzyl 2-ethoxy-2-methylpropanoate. Without experimental data, predictions about its specific reactivity remain speculative.

Overview of Prior Research on Related Benzyl Esters and Alkyl Ethers

Research on benzyl esters is extensive due to the benzyl group's utility as a protecting group in organic synthesis and its presence in various biologically active molecules. beilstein-journals.orgorganic-chemistry.org For example, benzyl esters of other propanoates, such as benzyl 2-methylpropanoate, are known and have been characterized. nist.govsielc.comepa.gov The synthesis of benzyl esters can be achieved through various methods, including reactions involving benzyl halides or the use of activating agents. nih.govgoogle.com

Similarly, alkyl ethers are a well-studied class of compounds. nih.gov The synthesis of benzyl ethers, for instance, has been a focus due to their role as protecting groups for alcohols. nih.gov Methods for their formation often involve the Williamson ether synthesis or reactions using reagents like 2-benzyloxy-1-methylpyridinium triflate. beilstein-journals.orgorganic-chemistry.org The conversion of alkyl benzyl ethers to other functional groups, such as esters, has also been explored. acs.orgfigshare.com While this body of research provides a foundation for understanding the potential chemistry of this compound, which contains both a benzyl ester and an ether linkage, it cannot replace direct experimental investigation of the compound itself.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-ethoxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-4-16-13(2,3)12(14)15-10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHMQZFFADAGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Benzyl 2 Ethoxy 2 Methylpropanoate

Esterification Pathways and Optimization Strategies

The formation of the benzyl (B1604629) ester of 2-ethoxy-2-methylpropanoic acid is a key transformation in the synthesis of the target compound. Several esterification methods can be envisioned, each with its own advantages and challenges, particularly given the steric hindrance around the carboxylic acid.

Direct Esterification via Acid-Catalyzed Condensation

Direct acid-catalyzed esterification, or Fischer esterification, is a classical method for the synthesis of esters from a carboxylic acid and an alcohol. libretexts.org This equilibrium-controlled process typically requires a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and the removal of water to drive the reaction towards the product. libretexts.org

For the synthesis of Benzyl 2-ethoxy-2-methylpropanoate, this would involve the reaction of 2-ethoxy-2-methylpropanoic acid with benzyl alcohol in the presence of an acid catalyst.

Reaction Scheme:

Optimization of this reaction would involve exploring different acid catalysts, reaction temperatures, and methods for water removal (e.g., azeotropic distillation with a Dean-Stark apparatus). While effective for many esters, the steric hindrance of the tertiary carboxylic acid may lead to slow reaction rates and require more forcing conditions.

A study on the direct esterification of benzyl alcohol with acetic acid using a porous phenolsulphonic acid–formaldehyde resin (PAFR) as a heterogeneous catalyst demonstrated high yields without the need for water removal. google.com This suggests that solid acid catalysts could be a viable and more environmentally friendly option for the synthesis of this compound.

Table 1: Exemplary Conditions for Acid-Catalyzed Esterification of Benzyl Alcohol

| Carboxylic Acid | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetic Acid | PAFR | None | 50 | 12 | 96 | google.com |

| Salicylic Acid | Formamide | None | 150 | 1 | 89.5 | organic-chemistry.org |

Transesterification Processes and Enzyme-Catalyzed Approaches for Selective Formation

Transesterification, the conversion of one ester to another by reaction with an alcohol, offers an alternative route. In this case, a more reactive ester of 2-ethoxy-2-methylpropanoic acid, such as the methyl or ethyl ester, could be reacted with benzyl alcohol in the presence of an acid or base catalyst.

Enzyme-catalyzed reactions have emerged as powerful tools in organic synthesis due to their high selectivity and mild reaction conditions. pearson.comkhanacademy.org Lipases, in particular, are widely used for esterification and transesterification reactions. The synthesis of benzyl propionate (B1217596) pearson.com and benzyl acetate (B1210297) khanacademy.org has been successfully achieved using immobilized lipases such as Candida antarctica lipase (B570770) B (CALB), often sold under the trade name Novozym 435. pearson.comkhanacademy.orgnih.gov

An enzymatic approach to this compound could involve either the direct esterification of 2-ethoxy-2-methylpropanoic acid with benzyl alcohol or the transesterification of a simple alkyl ester of the acid with benzyl alcohol. The use of enzymes could be particularly advantageous in overcoming the challenges associated with the sterically hindered substrate.

Table 2: Enzyme-Catalyzed Synthesis of Benzyl Esters

| Ester Product | Enzyme | Acyl Donor | Alcohol | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzyl Acetate | CALB | Vinyl Acetate | Benzyl Alcohol | Hexane | 30 | >95 | khanacademy.org |

| Benzyl Propionate | Novozym 435 | Propionic Acid | Benzyl Alcohol | None | 50-80 | High | pearson.com |

Acylation Reactions Employing Carboxylic Acid Derivatives (e.g., acyl chlorides, anhydrides)

To circumvent the equilibrium limitations of Fischer esterification, more reactive derivatives of the carboxylic acid can be employed. The reaction of an acyl chloride, such as 2-ethoxy-2-methylpropanoyl chloride, with benzyl alcohol would proceed readily, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. wikipedia.org

Reaction Scheme:

Similarly, the corresponding carboxylic acid anhydride (B1165640) could be used. These methods are generally high-yielding and proceed under mild conditions. Studies on the acylation of benzyl alcohol with acetyl chloride have demonstrated the efficacy of this approach, with various catalysts and solvent-free conditions being explored to optimize the reaction. missouri.edumasterorganicchemistry.commasterorganicchemistry.com For instance, copper(II) oxide has been shown to be an efficient catalyst for the chemoselective acylation of alcohols with acetyl chloride under solvent-free conditions at room temperature. masterorganicchemistry.com

Table 3: Acylation of Benzyl Alcohol with Acyl Chlorides

| Acyl Chloride | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Acetyl Chloride | Pyridine | - | - | - | - | wikipedia.org |

| Acetyl Chloride | Copper Oxide | None | Room Temp | - | 98 | masterorganicchemistry.com |

| Benzoyl Chloride | TMEDA | - | -78°C | minutes | Excellent | nih.gov |

Etherification Strategies for the Ethoxy Moiety

The introduction of the ethoxy group onto the quaternary carbon can be achieved either before or after the esterification step. A plausible retrosynthetic approach involves the etherification of a precursor molecule, Benzyl 2-hydroxy-2-methylpropanoate.

Williamson Ether Synthesis in Branched Alkyl Propanoate Scaffolds

The Williamson ether synthesis is a fundamental method for forming ethers from an alkoxide and an alkyl halide. jk-sci.com In the context of synthesizing this compound, this would involve the deprotonation of Benzyl 2-hydroxy-2-methylpropanoate with a strong base to form the corresponding alkoxide, followed by reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide).

Reaction Scheme:

Deprotonation:

Alkylation:

A significant challenge in this approach is the steric hindrance around the tertiary alcohol, which can favor elimination (E2) over substitution (SN2), especially with stronger bases and higher temperatures. jk-sci.com Careful selection of the base (e.g., sodium hydride), solvent (e.g., a polar aprotic solvent like DMF or DMSO), and reaction temperature is crucial to maximize the yield of the desired ether. jk-sci.com

Alternative Alkylation Reagents and Controlled Reaction Conditions

Given the limitations of the Williamson ether synthesis for hindered alcohols, alternative etherification methods are worth considering.

Acid-Catalyzed Etherification: The reaction of a tertiary alcohol with a primary alcohol under acidic conditions can form an unsymmetrical ether. libretexts.orgyoutube.comyoutube.com In this case, Benzyl 2-hydroxy-2-methylpropanoate could be reacted with ethanol (B145695) in the presence of a strong acid catalyst. This reaction proceeds via a stable tertiary carbocation intermediate, which is then trapped by ethanol.

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful and versatile method for the formation of ethers with inversion of stereochemistry, although for a tertiary alcohol, stereochemistry is not a factor. missouri.edunih.gov This reaction involves the activation of the alcohol with a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD), followed by nucleophilic attack by the alcohol. For ether synthesis, the alcohol to be etherified would be reacted with ethanol under Mitsunobu conditions. This method is often successful for sterically demanding substrates where the Williamson synthesis fails. missouri.edunih.gov

Copper-Catalyzed Etherification: Recent advancements have shown that copper(I) catalysts can be effective for the synthesis of sterically hindered ethers from α-bromo carbonyl compounds and alcohols. nih.gov While this specific methodology may not be directly applicable, it highlights the ongoing development of catalytic systems for challenging etherifications.

The choice of etherification strategy will ultimately depend on the availability of starting materials and the desired reaction scalability and efficiency. Optimization of reaction parameters for any chosen method will be essential to achieve a high yield of this compound.

Chemo- and Regioselective Synthesis Approaches for Complex Analogues

The synthesis of complex analogues of this compound would necessitate highly selective chemical transformations to introduce desired functional groups at specific positions. Chemo- and regioselectivity would be paramount in constructing analogues with modifications on the benzyl ring or the propanoate moiety.

For instance, introducing substituents onto the aromatic ring of the benzyl group would require electrophilic aromatic substitution reactions. The choice of catalyst and reaction conditions would be crucial to control the position of the new substituent (ortho, meta, or para), thereby ensuring regioselectivity. Friedel-Crafts reactions, nitration, or halogenation could be employed, followed by further functional group interconversions. The inherent directing effects of the substituents would guide the regiochemical outcome.

Modification of the propanoate portion, such as introducing additional functional groups, would present a different set of challenges. Protecting group strategies might be necessary to shield the ester functionality while other chemical manipulations are performed. The development of such synthetic routes for complex analogues remains a theoretical exercise in the absence of specific published research.

Green Chemistry Principles in Synthetic Route Design and Implementation

Applying green chemistry principles to the synthesis of this compound would involve designing a process that is environmentally benign and sustainable. While no specific "green" synthesis for this compound has been reported, general principles can be applied to a hypothetical synthetic route.

A key aspect would be the use of non-toxic and renewable starting materials. For instance, if the synthesis starts from 2-hydroxy-2-methylpropanoic acid, its production from renewable feedstocks would be a green approach. The subsequent ethoxylation and esterification steps should ideally be performed using environmentally friendly reagents and solvents.

The principles of atom economy would favor reactions where most of the atoms from the reactants are incorporated into the final product, minimizing waste. Catalytic methods are generally preferred over stoichiometric ones as they reduce the amount of reagents needed. For the esterification step, using a solid acid catalyst that can be easily recovered and reused would be a greener alternative to traditional mineral acids.

Energy efficiency would also be a critical factor, with the aim of conducting reactions at ambient temperature and pressure whenever possible. The use of alternative energy sources like microwave or ultrasound irradiation could also be explored to reduce reaction times and energy consumption.

A hypothetical green synthesis could involve the direct catalytic etherification and esterification of 2-hydroxy-2-methylpropanoic acid in a one-pot process, using a bifunctional catalyst and a green solvent like a supercritical fluid or an ionic liquid.

Scale-Up Considerations and Process Intensification Studies

The scale-up of a synthetic process for this compound from the laboratory to an industrial scale would require careful consideration of several factors to ensure safety, efficiency, and economic viability.

Key Scale-Up Challenges and Considerations:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is essential for designing a suitable reactor and for controlling the process parameters. Exothermic or endothermic reactions would require efficient heat transfer systems to maintain optimal temperature control.

Mass Transfer: In heterogeneous reactions, such as those involving a solid catalyst, mass transfer limitations can become significant at a larger scale. Efficient mixing and agitation would be crucial to ensure adequate contact between reactants and the catalyst.

Solvent Selection and Recovery: The choice of solvent is critical, not only for the reaction performance but also for its environmental impact and ease of recovery and recycling.

Purification: The purification method used in the laboratory, such as column chromatography, may not be practical or economical for large-scale production. Alternative methods like distillation, crystallization, or extraction would need to be developed and optimized.

Safety: A comprehensive hazard analysis would be required to identify and mitigate any potential safety risks associated with the process, such as the use of flammable solvents, corrosive reagents, or high-pressure equipment.

Process Intensification:

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For the synthesis of this compound, this could involve:

Continuous Flow Chemistry: Transitioning from a batch process to a continuous flow system could offer several advantages, including better heat and mass transfer, improved safety, and more consistent product quality.

Microreactors: The use of microreactors can further enhance the benefits of continuous flow processing, providing precise control over reaction conditions and enabling the safe use of highly reactive intermediates.

Reactive Distillation: If the esterification step is reversible, reactive distillation could be employed to simultaneously carry out the reaction and separate the products, thereby driving the equilibrium towards the desired product and simplifying the downstream processing.

Without specific data on the synthesis of this compound, these considerations remain general principles that would need to be adapted and validated through experimental studies.

Mechanistic Investigations of Reactions Involving Benzyl 2 Ethoxy 2 Methylpropanoate

Hydrolytic Cleavage Mechanisms and Kinetic Studies

The hydrolysis of esters, such as Benzyl (B1604629) 2-ethoxy-2-methylpropanoate, is a fundamental reaction that can be catalyzed by either acid or base. Under alkaline conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This process is generally considered to be a second-order reaction, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org However, when the hydroxide ion is in large excess, the reaction can be treated as a pseudo-first-order reaction. chemrxiv.org

Kinetic studies on the alkaline hydrolysis of various esters have shown that the reaction rate is influenced by the electronic and steric effects of the substituents. For instance, in the case of butyl benzyl phthalate, the benzyl ester moiety is more susceptible to hydrolysis than the butyl ester. chemrxiv.org This increased reactivity is attributed to the electron-withdrawing nature of the benzyl group, which makes the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack.

The rate of hydrolysis is also affected by the solvent system. Studies on the hydrolysis of benzoic esters in dioxane-water mixtures have indicated that the dielectric constant of the medium plays a role, as expected for an ion-dipole reaction. ias.ac.in However, specific solvent influences beyond just the dielectric constant have also been observed. ias.ac.in

Transesterification Reaction Mechanisms and Equilibrium Dynamics

Transesterification involves the conversion of an ester into a different ester by exchanging the alkoxy group. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases and is a reversible process. The position of the equilibrium is dictated by the relative concentrations of the reactants and products.

Base-Catalyzed Transesterification: Under basic conditions, the reaction proceeds through a nucleophilic addition-elimination mechanism. An alkoxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. The original alkoxy group is then eliminated, yielding the new ester. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen of the ester is first protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by an alcohol molecule. A series of protonation, deprotonation, and elimination steps then leads to the formation of the new ester. masterorganicchemistry.com

The choice of solvent is crucial in transesterification reactions. Typically, the conjugate acid of the alkoxide used as the catalyst is employed as the solvent. masterorganicchemistry.com For example, when using sodium ethoxide, ethanol (B145695) would be the solvent of choice.

Nucleophilic Substitution Reactions at Ester and Ether Linkages

Both the ester and ether linkages in Benzyl 2-ethoxy-2-methylpropanoate can be subject to nucleophilic substitution reactions.

At the Ester Linkage: As discussed in the context of hydrolysis and transesterification, the carbonyl carbon of the ester is a key site for nucleophilic attack. The rate and feasibility of this reaction are influenced by the nature of the nucleophile and the stability of the leaving group.

At the Ether Linkage: The ether linkage in this compound can also undergo cleavage, although this generally requires harsher conditions or specific catalysts. For example, benzyl ethers can be cleaved using strong acids, but this method is limited to substrates that are stable under acidic conditions. organic-chemistry.org The Williamson ether synthesis is a common method for forming benzyl ethers, involving the reaction of an alkoxide with a benzyl halide. organic-chemistry.org The reverse reaction, the cleavage of the ether, can be achieved through nucleophilic displacement. For instance, bromide ions in an ionic liquid can act as nucleophiles to dealkylate aryl alkyl ethers. organic-chemistry.org

Palladium-Catalyzed Transformations and Related Decarboxylative Processes

Palladium catalysis offers a versatile tool for various transformations involving esters and ethers.

Carbonylation Reactions: Palladium catalysts have been successfully employed in the carbonylation of benzylic ethers to produce 3-arylpropionate derivatives. d-nb.info The reaction typically proceeds through the formation of a styrene (B11656) intermediate via acid-catalyzed elimination of the alcohol, followed by the palladium-catalyzed carbonylation of the double bond. d-nb.info The choice of ligand is critical for the efficiency of these reactions, with specific phosphine (B1218219) ligands showing enhanced rates. d-nb.info

Decarboxylative Etherification: Palladium catalysts can also facilitate the decarboxylative etherification of aryl benzyl carbonates to form benzyl-protected phenols. organic-chemistry.org This reaction involves the nucleophilic substitution of benzyl methyl carbonates with phenols in the presence of the catalyst.

Acylation Reactions: Palladium-catalyzed direct acylation strategies have been developed for the synthesis of various ketones. thieme-connect.de These reactions can proceed through a radical pathway, where an acyl radical is generated and then couples with a palladium intermediate. thieme-connect.de

Biocatalytic Reaction Mechanisms and Enantioselectivity

Biocatalysis, particularly using enzymes like lipases, presents a greener alternative for ester transformations.

Esterification and Transesterification: Immobilized lipases have been shown to be effective catalysts for the synthesis of aromatic esters like benzyl propionate (B1217596). nih.govbohrium.com These reactions are often carried out under mild conditions and can exhibit high selectivity. The efficiency of the biocatalyst can be influenced by factors such as the enzyme loading, temperature, and the presence of a solvent. nih.gov

Ether Cleavage: Engineered biocatalysts, such as variants of vanillyl alcohol oxidase, have been developed for the cleavage of aryl ethers under mild conditions. rug.nl These enzymes can be highly selective and offer a valuable alternative to harsh chemical methods for deprotection.

Thermal Decomposition Pathways and Products

Information regarding the specific thermal decomposition pathways and products of this compound is not extensively detailed in the provided search results. However, based on the general principles of thermal decomposition of esters, one might expect the cleavage of the ester bond to be a primary pathway. This could lead to the formation of isobutene, carbon dioxide, and benzyl alcohol, or potentially the rearrangement to form other products. The presence of the ether linkage introduces another potential site for thermal cleavage.

Photochemical Reaction Pathways and Product Characterization

The photochemical behavior of this compound is another area where specific data is limited. However, the presence of the benzene (B151609) ring suggests that it could absorb UV light and undergo photochemical reactions. For instance, some benzyl-containing compounds are known to be photoremovable protecting groups. organic-chemistry.org For example, the 2-nitrobenzyl group can be cleaved photochemically. organic-chemistry.org It is plausible that under UV irradiation, this compound could undergo cleavage at the benzylic C-O bond or other rearrangements.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy stands as a cornerstone for the unambiguous structural elucidation of Benzyl (B1604629) 2-ethoxy-2-methylpropanoate, providing insights into its atomic arrangement and connectivity.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in identifying the different chemical environments of the protons and carbon atoms within the molecule.

The ¹H NMR spectrum of Benzyl 2-ethoxy-2-methylpropanoate would exhibit characteristic signals corresponding to its distinct proton groups. The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region, approximately between δ 7.2 and 7.4 ppm. The singlet for the benzylic methylene (B1212753) protons (CH2) would be expected around δ 5.1 ppm. The quartet for the ethoxy methylene protons (OCH2CH3) would likely resonate around δ 3.9 ppm, coupled to the adjacent methyl protons. The triplet for the ethoxy methyl protons (OCH2CH3) would appear further upfield, around δ 1.3 ppm. Finally, the singlet for the two equivalent methyl groups on the quaternary carbon would be observed around δ 1.8 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. The carbonyl carbon of the ester group is the most deshielded, appearing around δ 170 ppm. The aromatic carbons of the benzyl group would produce a series of signals between δ 128 and δ 136 ppm. The benzylic methylene carbon is expected around δ 66 ppm, while the quaternary carbon of the propanoate moiety would be found around δ 85 ppm. The ethoxy methylene and methyl carbons would resonate at approximately δ 66 ppm and δ 15 ppm, respectively. rsc.org

To further confirm the structural assignments and elucidate through-bond and through-space correlations, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation would be observed between the ethoxy methylene protons and the ethoxy methyl protons, confirming the ethoxy group's presence and connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for instance, connecting the benzylic methylene proton signal to the benzylic methylene carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bond connectivity. In the case of this compound, NOESY could reveal spatial proximities between the benzylic protons and the aromatic protons, as well as between the ethoxy group protons and the methyl groups on the propanoate moiety, providing insights into the molecule's preferred conformation. ugm.ac.id

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a rapid and non-destructive tool for identifying functional groups and providing a unique "fingerprint" for this compound.

The IR spectrum of an ester is characterized by a strong absorption band corresponding to the C=O stretching vibration, typically appearing in the range of 1750-1735 cm⁻¹. docbrown.info For this compound, this peak would be a prominent feature. Additionally, the C-O stretching vibrations of the ester group would produce strong bands in the 1300-1000 cm⁻¹ region. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethoxy and methyl groups would be observed in the 2980-2850 cm⁻¹ range. umass.edudocbrown.info

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, aromatic ring vibrations often give rise to strong and characteristic Raman signals.

The precise frequencies of the vibrational modes in this compound are influenced by its electronic and stereochemical environment. For instance, the electron-withdrawing nature of the ester group can affect the vibrational frequencies of the adjacent benzyl ring. Computational studies, often performed in conjunction with experimental spectroscopy, can help to assign specific vibrational modes and understand how they are influenced by the molecule's conformation and electronic structure.

In-situ Infrared (IR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. acs.org In the synthesis of this compound, which could be formed through an esterification reaction, in-situ IR could be employed to follow the disappearance of the characteristic O-H stretching band of a carboxylic acid precursor (around 3300-2500 cm⁻¹) and the appearance of the strong C=O stretching band of the ester product (around 1740 cm⁻¹). umass.eduresearchgate.net This allows for the real-time tracking of reactant consumption and product formation, providing valuable kinetic data and insights into the reaction mechanism. acs.orgyoutube.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C13H18O3, the theoretical exact mass can be calculated.

Table 1: Theoretical Exact Mass of this compound

| Molecular Formula | Theoretical Exact Mass (m/z) |

|---|

Data is theoretical and awaits experimental verification.

An experimental HRMS analysis would aim to measure the mass-to-charge ratio (m/z) of the molecular ion ([M]+) or a protonated/adducted species (e.g., [M+H]+, [M+Na]+) to within a few parts per million (ppm) of the theoretical value, thus confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this compound would likely involve:

Loss of the benzyl group: Cleavage of the ester bond could result in the formation of a benzyl cation (C7H7+, m/z 91) and a 2-ethoxy-2-methylpropanoate radical.

Formation of the tropylium (B1234903) ion: The benzyl cation can rearrange to the stable tropylium ion, which is a common fragment for benzyl-containing compounds.

Cleavage of the ethoxy group: Fragmentation of the propanoate moiety could involve the loss of an ethoxy radical (•OCH2CH3) or ethylene (B1197577) (C2H4) via a McLafferty rearrangement if a gamma-hydrogen is available.

A detailed analysis of these fragments would corroborate the connectivity of the molecule. However, a review of publicly available scientific literature and databases did not yield specific experimental HRMS data for this compound.

X-ray Crystallography of Crystalline Derivatives and Related Compounds for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

For this compound, which is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would be the first challenge. If a crystalline solid could be obtained, the analysis would reveal:

The conformation of the ester group.

The orientation of the benzyl and ethoxy groups relative to the propanoate backbone.

The packing of the molecules in the crystal lattice, governed by intermolecular forces such as van der Waals interactions.

In cases where the parent compound does not readily crystallize, the synthesis of a crystalline derivative can be pursued. For instance, introducing a group that promotes crystallization, such as a p-nitrobenzoyl group, might facilitate structural analysis.

A search of the Cambridge Structural Database (CSD) and other crystallographic resources did not reveal any published crystal structures for this compound or its closely related crystalline derivatives. Therefore, no experimental data on its solid-state structure is currently available.

Table 2: Summary of Spectroscopic Data Availability

| Technique | Compound | Data Availability |

|---|---|---|

| High-Resolution Mass Spectrometry | This compound | No experimental data found. |

| Chiral Spectroscopy | This compound | Not applicable (achiral molecule). |

Compound List

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Studies of Benzyl 2 Ethoxy 2 Methylpropanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state properties of organic molecules due to its favorable balance of accuracy and computational cost. For a molecule like Benzyl (B1604629) 2-ethoxy-2-methylpropanoate, DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G* or larger), can determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

Furthermore, DFT is instrumental in analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity. For an ester, the HOMO is typically localized on the oxygen atoms of the ester group and the benzene (B151609) ring, while the LUMO is often centered on the carbonyl carbon and the aromatic ring. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability and its susceptibility to electronic excitation. A smaller gap generally suggests higher reactivity.

The following table presents representative data that could be expected from DFT calculations on Benzyl 2-ethoxy-2-methylpropanoate, based on studies of similar molecules.

| Property | Predicted Value/Characteristic | Significance |

| Optimized Geometry | Non-planar structure with rotation around C-O bonds | Determines steric hindrance and packing in condensed phases. |

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | ~ -0.5 to -1.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 5.0 to 7.0 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | ~ 2.0 to 3.0 Debye | Influences solubility in polar solvents and intermolecular forces. |

Note: These values are estimations based on typical results for similar organic esters and would require specific calculations for this compound for precise figures.

Ab initio methods, which are based on first principles without empirical parameterization, can provide highly accurate energetic and spectroscopic data, albeit at a higher computational expense than DFT. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) are considered gold standards for accuracy.

These high-level calculations are particularly valuable for refining the energies of different conformers of this compound, providing a more precise understanding of its conformational landscape. Additionally, ab initio methods are employed for the accurate prediction of spectroscopic properties, which can then be compared with experimental data for validation. nih.gov For instance, calculating NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the ab initio level can aid in the assignment of complex spectra. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations typically model a molecule in the gas phase or with an implicit solvent model, Molecular Dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior in an explicit solvent environment over time. An MD simulation of this compound in a solvent like water or an organic solvent would reveal its conformational dynamics, including the rotation of the benzyl and ethoxy groups, and the flexibility of the ester linkage. nih.gov

Such simulations are crucial for understanding how the solvent influences the molecule's preferred conformation and its interactions with the surrounding medium. nih.gov For example, in a polar solvent, the molecule might adopt a conformation that maximizes the exposure of its polar ester group to the solvent molecules. MD simulations on related systems, such as poly(benzyl acrylate) in ionic liquids, have shown that the nature of the solvent significantly affects the polymer chain's conformation and solvation environment. bohrium.com

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, a key reaction of interest is its hydrolysis, which would break the ester bond to form benzyl alcohol, 2-ethoxy-2-methylpropanoic acid, and ethanol (B145695). Computational modeling can map out the potential energy surface of this reaction, identifying the transition states and intermediates. nih.govnih.gov

Studies on the hydrolysis of simple esters like methyl formate (B1220265) have shown that the reaction can proceed through a stepwise mechanism involving a tetrahedral intermediate. nih.gov DFT calculations can be used to determine the activation energies for different proposed mechanisms (e.g., acid-catalyzed, base-catalyzed), providing insights into the reaction kinetics. nih.gov For instance, a computational study on the aminolysis of esters has detailed the various possible mechanistic pathways and the influence of the solvent. researchgate.net

The following table outlines the typical steps and expected computational findings for modeling the hydrolysis of this compound.

| Reaction Step | Computational Approach | Expected Findings |

| Reactant Complex Formation | Geometry optimization of the ester and a water/hydroxide (B78521) molecule. | Structure and energy of the initial interacting complex. |

| Transition State Search | Methods like QST2/QST3 or Berny optimization to locate the saddle point. | Geometry and energy of the transition state, revealing the reaction barrier. |

| Intermediate Formation | Geometry optimization of the tetrahedral intermediate. | Structure and stability of the intermediate. |

| Product Complex Formation | Geometry optimization of the products in proximity. | Structure and energy of the final complex before diffusion. |

Ligand-Binding and Catalysis Simulations (if relevant to specific applications or transformations)

While there are no specific known applications of this compound in ligand-binding or catalysis, computational methods could be employed to explore such possibilities. For instance, if this molecule were to be investigated as a potential inhibitor of an enzyme, molecular docking simulations could predict its binding mode and affinity within the enzyme's active site. nih.gov Docking studies on novel propanamides have been used to investigate their potential as antidiabetic agents by predicting their interactions with target proteins. acs.org

Similarly, if this compound were to be used as a substrate in a catalyzed reaction (e.g., enzymatic hydrolysis), QM/MM (Quantum Mechanics/Molecular Mechanics) simulations could be used to model the reaction within the enzyme's active site. Such simulations treat the reacting part of the system with quantum mechanics and the surrounding protein and solvent with molecular mechanics, providing a detailed picture of the catalytic mechanism. nih.gov

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can be used to interpret and validate experimental data.

For this compound, the following spectroscopic properties could be computationally predicted:

NMR Spectroscopy: As mentioned earlier, GIAO calculations at the DFT or ab initio level can predict ¹H and ¹³C NMR chemical shifts. nih.gov Recent advances using machine learning models have also shown high accuracy in predicting ¹H chemical shifts. nih.gov These predictions are crucial for assigning experimental spectra and confirming the molecule's structure.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. These calculated frequencies are often scaled to better match experimental data. The predicted spectrum would show characteristic peaks for the C=O stretch of the ester, C-O stretches, and vibrations of the aromatic ring. orgchemboulder.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. For this compound, this would likely show absorptions corresponding to the π-π* transitions of the benzene ring.

The comparison of these predicted spectra with experimental measurements provides a robust validation of both the computational model and the experimental characterization of the molecule.

Synthetic Applications and Chemical Transformations of Benzyl 2 Ethoxy 2 Methylpropanoate As a Building Block

Role as a Precursor in the Synthesis of Complex Organic Molecules

The structure of Benzyl (B1604629) 2-ethoxy-2-methylpropanoate offers two primary sites for chemical modification: the benzyl moiety and the propanoate core. This dual reactivity allows for its potential use as a precursor in the synthesis of more complex organic molecules through selective functionalization.

The benzyl group of the ester is susceptible to a variety of transformations. The aromatic ring can undergo electrophilic substitution reactions, and the benzylic position can be functionalized through radical or oxidative processes.

One of the key reactions of benzyl groups is their cleavage under reductive conditions. Hydrogenolysis, typically using hydrogen gas and a palladium catalyst, can selectively cleave the benzyl-oxygen bond to yield 2-ethoxy-2-methylpropanoic acid and toluene. nist.govyoutube.com This deprotection strategy is exceptionally mild and tolerant of many other functional groups.

Furthermore, the benzylic C-H bonds can be a site for radical functionalization. In the presence of a suitable radical initiator, it is conceivable that the benzyl group could undergo addition reactions to electron-deficient olefins. Direct C-H activation and functionalization of the benzyl group, for instance through photoredox catalysis, could also be envisioned to introduce new substituents. fluorochem.co.uk

Table 1: Potential Functionalization Reactions at the Benzyl Moiety

| Reaction Type | Reagents and Conditions | Expected Product |

| Hydrogenolysis (Debenzylation) | H₂, Pd/C, solvent (e.g., ethanol (B145695), ethyl acetate) | 2-Ethoxy-2-methylpropanoic acid |

| Radical Halogenation | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) | (Bromomethyl)benzyl 2-ethoxy-2-methylpropanoate |

| Electrophilic Aromatic Sub. | HNO₃, H₂SO₄ | Nitro-substituted this compound |

This table represents hypothetical reactions based on the known chemistry of benzyl esters.

The propanoate core of this compound features a reactive ester carbonyl group and a stable ether linkage at the α-position. The ester can undergo a variety of nucleophilic acyl substitution reactions. accelachem.com

Saponification, or base-mediated hydrolysis, using a strong base like sodium hydroxide (B78521) would yield the sodium salt of 2-ethoxy-2-methylpropanoic acid and benzyl alcohol. accelachem.com Conversely, acid-catalyzed hydrolysis would furnish the free carboxylic acid and benzyl alcohol. accelachem.com Transesterification is also a plausible reaction, where treatment with a different alcohol in the presence of an acid or base catalyst could produce a different ester of 2-ethoxy-2-methylpropanoic acid.

The carbonyl group can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would be expected to reduce the ester to the corresponding primary alcohol, 2-ethoxy-2-methylpropan-1-ol, along with benzyl alcohol. accelachem.com The use of milder, more sterically hindered reducing agents at low temperatures might allow for the isolation of the intermediate aldehyde.

The ether linkage at the quaternary center is generally stable, but under harsh acidic conditions, cleavage could potentially occur. The stability of the tertiary carbocation that would be formed upon protonation of the ether oxygen and subsequent loss of ethanol could facilitate this process.

Table 2: Potential Transformations of the Propanoate Core

| Reaction Type | Reagents and Conditions | Expected Product(s) |

| Saponification | NaOH (aq), heat | Sodium 2-ethoxy-2-methylpropanoate and Benzyl alcohol |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 2-Ethoxy-2-methylpropanoic acid and Benzyl alcohol |

| Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ | 2-Ethoxy-2-methylpropan-1-ol and Benzyl alcohol |

| Transesterification | R'OH, H⁺ or R'O⁻ catalyst | R' 2-ethoxy-2-methylpropanoate and Benzyl alcohol |

This table represents hypothetical reactions based on the known chemistry of esters.

Applications in Polymer Chemistry (e.g., as a monomer, initiator, or end-capping agent for polymerization)

While there is no direct literature evidence for the use of this compound in polymer chemistry, its structure suggests potential roles. The molecule itself is not a typical monomer for addition polymerization. However, derivatives of it could act as initiators or end-capping agents in controlled polymerization techniques.

For instance, if the benzyl group were modified to contain a suitable initiating species, such as an alkyl halide, it could potentially initiate atom transfer radical polymerization (ATRP). The resulting polymer chains would then carry the 2-ethoxy-2-methylpropanoate group at one end.

Alternatively, the carboxylate portion of the molecule, 2-ethoxy-2-methylpropanoic acid, could be used to functionalize a polymer chain end. For example, it could be coupled to a hydroxyl-terminated polymer via esterification.

Development of Chemically Modified Analogues for Structure-Reactivity Relationship Studies

The synthesis of analogues of this compound would be valuable for studying structure-reactivity relationships. By systematically varying the substituents on the benzyl group (e.g., electron-donating or electron-withdrawing groups) or by changing the ether group (e.g., methoxy, propoxy), the electronic and steric effects on the reactivity of the ester and ether functionalities could be elucidated.

For example, introducing an electron-withdrawing group on the aromatic ring would likely make the benzyl ester a better leaving group in nucleophilic acyl substitution reactions. Conversely, an electron-donating group would be expected to decrease its lability.

Utility in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are highly efficient methods for building molecular complexity in a single step. While this compound has not been reported as a component in such reactions, its functional groups could potentially participate in known MCRs.

For example, after debenzylation to the corresponding carboxylic acid, 2-ethoxy-2-methylpropanoic acid could potentially be used in Ugi or Passerini reactions, which involve a carboxylic acid, an aldehyde or ketone, an amine, and an isocyanide.

Furthermore, a cascade reaction could be designed where an initial transformation of the benzyl group triggers a subsequent reaction at the propanoate core, or vice versa. For example, a reaction that unmasks a reactive site on the benzyl ring could be followed by an intramolecular cyclization onto the ester carbonyl.

Environmental Fate and Degradation Mechanisms Academic Perspective

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation, occurring without the involvement of living organisms, is a crucial factor in the environmental breakdown of organic compounds. For Benzyl (B1604629) 2-ethoxy-2-methylpropanoate, photolysis and hydrolysis are the primary abiotic degradation pathways.

Photolytic degradation involves the breakdown of a molecule by light, particularly ultraviolet (UV) radiation from the sun. The benzyl ether and aromatic ring components of Benzyl 2-ethoxy-2-methylpropanoate are the most likely sites for photolytic reactions.

Visible-light-mediated oxidative debenzylation has been demonstrated as a method for cleaving benzyl ethers. nih.gov This process often involves a photocatalyst that, in its excited state, can facilitate the cleavage of the benzyl ether bond. nih.gov In environmental settings, naturally occurring photosensitizers such as humic substances could potentially play a similar role. The cleavage of benzyl ethers can also be achieved through catalytic hydrogenolysis or Birch reduction, though these methods are generally harsher than what would be expected in the environment. nih.gov

The photooxidation of substituted benzyl alcohols to their corresponding benzaldehydes has also been studied, indicating another potential photolytic pathway for degradation products of the parent compound. rsc.org The direct C–H functionalization and arylation of benzyl ethers can be accomplished via photoredox organocatalysis, a process that relies on the generation of a radical species at the benzylic position. nih.gov While these studies are often in the context of synthetic chemistry, they highlight the potential for light-induced radical reactions to contribute to the environmental degradation of benzyl ethers.

Table 1: Potential Photolytic Degradation Reactions of Benzyl Ether Moieties

| Reaction Type | Description | Potential Products |

| Oxidative Debenzylation | Cleavage of the benzyl-oxygen bond mediated by a photocatalyst and an oxidant. nih.gov | Benzaldehyde, 2-ethoxy-2-methylpropanoic acid |

| C-H Abstraction | Abstraction of a hydrogen atom from the benzylic carbon, leading to radical formation and subsequent reactions. nih.gov | Arylated derivatives (if aromatic species are present) |

| Photooxidation | Oxidation of the benzyl group, potentially leading to the formation of an aldehyde. rsc.org | Benzaldehyde |

This table is illustrative and based on reactions of similar benzyl ether compounds.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the ester linkage is the primary site for hydrolysis. This reaction can be catalyzed by either acids or bases. libretexts.orgchemguide.co.uk

Acid-catalyzed hydrolysis is the reverse of esterification and is a reversible reaction. libretexts.orgchemguide.co.uk In an acidic environment, the ester is heated with an excess of water, leading to the formation of a carboxylic acid and an alcohol. libretexts.org For this compound, this would yield 2-ethoxy-2-methylpropanoic acid and benzyl alcohol.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.orgchemguide.co.uk The ester reacts with a base, such as sodium hydroxide (B78521), to produce a carboxylate salt and an alcohol. libretexts.org In this case, the products would be the salt of 2-ethoxy-2-methylpropanoic acid and benzyl alcohol.

The rate of ester hydrolysis in soil is influenced by factors such as soil moisture and the molecular weight of the alcohol portion of the ester. juniperpublishers.com For the herbicide 2,4-D, its esters are known to hydrolyze to the parent acid in soil. juniperpublishers.comepa.gov It is expected that this compound would undergo a similar transformation. Under most environmental conditions, esters of 2,4-D are not persistent. epa.gov

Table 2: Hydrolytic Degradation Products of this compound

| Condition | Reactants | Products |

| Acidic Hydrolysis | This compound, Water (H₂O) | 2-ethoxy-2-methylpropanoic acid, Benzyl alcohol |

| Basic Hydrolysis | This compound, Hydroxide (OH⁻) | 2-ethoxy-2-methylpropanoate salt, Benzyl alcohol |

This table outlines the expected products based on general principles of ester hydrolysis.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms and their enzymes, is a significant pathway for the breakdown of organic compounds in the environment.

Ester bonds are susceptible to cleavage by a class of enzymes known as esterases, which are ubiquitous in the environment. nih.gov The enzymatic hydrolysis of esters is a key metabolic process for many organisms. While sterically hindered esters can be more resistant to hydrolysis, various enzymes, including lipases and proteases, have been shown to hydrolyze them. rsc.org

The rate of enzymatic ester cleavage is dependent on the molecular structure of the compound. nih.gov Studies on model compounds have shown that liver fractions are highly active in hydrolyzing esters, and commercially available pig liver carboxylesterase can predict the relative hydrolysis rates in biological systems. nih.gov Given the presence of an ester linkage, it is highly probable that this compound is a substrate for microbial esterases, leading to its cleavage into 2-ethoxy-2-methylpropanoic acid and benzyl alcohol.

Following the initial enzymatic hydrolysis of the ester bond, the resulting products, 2-ethoxy-2-methylpropanoic acid and benzyl alcohol, would be further metabolized by microorganisms.

Benzyl alcohol is readily biodegradable and is expected to be oxidized to benzoic acid, which can then enter central metabolic pathways and be completely mineralized. The degradation of the benzyl ether linkage is another critical step. Studies on lignin (B12514952) model compounds have shown that ruminal microbes can cleave benzyl ether bonds under anaerobic conditions. nih.govoup.comoup.com This degradation is often dependent on whether the aromatic ring is phenolic or non-phenolic, with phenolic ethers being more readily cleaved. oup.com

Aerobic bacteria, such as Rhodococcus sp., are also capable of degrading benzyl ethers. nih.gov The proposed mechanism involves the oxidation of the methylene (B1212753) group, leading to the formation of a hemiacetal which then decomposes to benzyl alcohol and benzaldehyde. nih.gov

The ether linkage in the 2-ethoxy-2-methylpropanoic acid portion of the molecule may also be subject to microbial cleavage by etherases. Bacterial β-etherases have been identified that can cleave the β-ether bonds in lignin-related compounds. frontiersin.org

Table 3: Predicted Microbial Metabolites of this compound

| Initial Compound | Initial Degradation Step | Primary Metabolites | Further Degradation Products |

| This compound | Ester Hydrolysis | 2-ethoxy-2-methylpropanoic acid, Benzyl alcohol | Ethoxyacetic acid, 2-methylpropanoic acid, Benzoic acid, Carbon dioxide |

| This compound | Benzyl Ether Cleavage | Benzaldehyde, 2-ethoxy-2-methylpropanoic acid | Benzoic acid, Ethoxyacetic acid, 2-methylpropanoic acid, Carbon dioxide |

This table presents a hypothetical degradation pathway based on known microbial metabolism of similar structures.

Modeling Environmental Persistence and Transformation

Predictive models are essential tools for estimating the environmental fate of chemicals when experimental data is limited. Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate properties such as a compound's half-life in various environmental compartments.

Conclusion and Future Research Directions

Summary of the Current Research Landscape for Benzyl (B1604629) 2-ethoxy-2-methylpropanoate

The current research landscape for Benzyl 2-ethoxy-2-methylpropanoate is largely uncharted. While the compound is commercially available from some chemical suppliers, indicating its synthesis is achievable, dedicated studies on its reactivity, properties, and applications are not readily found in scientific databases. The majority of available information is derived from general knowledge of ester chemistry and data on structurally similar compounds. This presents a significant opportunity for original research to characterize and explore the potential of this molecule.

Emerging Methodologies in Synthesis and Characterization Relevant to the Compound

The synthesis of esters has been a cornerstone of organic chemistry for over a century, yet innovation in this field continues. For a sterically hindered ester like this compound, emerging methodologies that offer mild conditions and high yields are particularly relevant.

Synthesis:

Traditional Fischer-Speier esterification , which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol, is a plausible but potentially challenging route for this compound due to the steric hindrance around the carboxylic acid. organic-chemistry.orgmasterorganicchemistry.com The equilibrium nature of this reaction often requires a large excess of one reactant or the removal of water to drive the reaction to completion. libretexts.org

More advanced and milder methods that could be applied include:

Coupling Reagent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the Steglich esterification can facilitate the formation of esters under milder conditions, which is beneficial for sensitive substrates. organic-chemistry.org

Catalytic Esterification: The development of new catalysts is a major focus of green chemistry. Heterogeneous acid catalysts, such as sulfonic resins (e.g., Amberlyst-15) or metal oxides, offer advantages like easy separation and reusability. mdpi.comchemra.com For instance, chemists at Yokohama National University have developed rhodium-ruthenium bimetallic oxide cluster catalysts that show high efficiency in ester production using oxygen as the sole oxidant, presenting a sustainable alternative. labmanager.com

O-Alkylisourea Intermediates: The use of O-alkylisoureas, generated from alcohols and carbodiimides, can act as reactive intermediates for the synthesis of esters, even with sterically hindered alcohols. organic-chemistry.org

2-Benzyloxy-1-methylpyridinium triflate: This reagent has emerged as a mild and effective way to synthesize benzyl ethers and esters, particularly for complex substrates that are not stable under traditional acidic or basic conditions. beilstein-journals.org

Characterization:

Standard spectroscopic techniques would be employed to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for structural elucidation. For benzyl esters, characteristic signals for the benzyl and ester moieties would be expected. researchgate.netsciepub.comresearchgate.net

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show fragmentation patterns typical of propanoate esters, including the loss of the alkoxy group. nih.govnist.govrsc.org

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester group would be a key identifying feature.

Unexplored Reaction Pathways and Synthetic Opportunities for Structural Diversity

The structure of this compound offers several avenues for unexplored reaction pathways and the generation of structural diversity.

Alpha-Functionalization: While the target molecule lacks α-hydrogens, precluding direct enolate formation, the synthesis of analogs with an α-hydrogen would open up possibilities for α-alkylation reactions, a powerful tool for carbon-carbon bond formation. youtube.compearson.com

Modification of the Benzyl Group: The aromatic ring of the benzyl group is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. This could be used to tune the electronic properties and potential applications of the molecule.

Variation of the Alkoxy Group: The ethoxy group could be replaced with other alkoxy groups to create a library of analogous compounds with varying steric and electronic properties. pearson.com This could be achieved by starting with the corresponding 2-hydroxy-2-methylpropanoic acid and performing an etherification followed by esterification.

Polymerization: Benzyl esters have been used in chemoenzymatic polymerization to create polypeptides. acs.org The unique structure of this compound could potentially be explored as a monomer in polymerization reactions to create novel polyesters with unique properties. Copolymers with pendant benzyloxy groups have been synthesized and further modified to attach biological molecules. nih.gov

Photolabile Derivatives: The introduction of a nitro group onto the benzyl ring, specifically at the ortho position, could render the ester photolabile. researchgate.net Such compounds have applications in the development of photoresponsive polymer networks and other smart materials.

Advanced Theoretical and Computational Studies for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to understand the reaction mechanisms and properties of molecules like this compound.

Esterification Mechanisms: Density Functional Theory (DFT) calculations can be used to model the reaction pathways of different esterification methods, such as the Fischer esterification. acs.org This can help in understanding the transition states and activation barriers, especially for sterically hindered substrates, and in designing more efficient catalytic systems.

Spectroscopic Prediction: Computational methods can predict NMR and IR spectra, which can aid in the experimental characterization of the compound and its analogs.

Conformational Analysis: Understanding the preferred conformations of the molecule can provide insights into its reactivity and interactions with other molecules or materials.

Potential for Novel Chemical Applications and Materials Development

While specific applications for this compound have not been reported, its structural features suggest potential uses in various fields.

Plasticizers: Benzyl esters are known to be effective plasticizers for various polymers, including PVC, polyurethanes, and acrylics. valtris.com They can improve processing, durability, and other performance characteristics. The specific structure of this compound may offer a unique balance of properties.

Specialty Solvents: The ester and ether functionalities could impart interesting solvent properties, potentially for use in coatings, inks, or other formulations.

Fragrance and Flavor Intermediates: Many esters have characteristic scents and flavors. While the sensory properties of this specific compound are unknown, it could serve as a precursor for the synthesis of more complex fragrance or flavor molecules.

Building Blocks for Bioactive Molecules: The core structure could be a starting point for the synthesis of more complex molecules with potential biological activity. For instance, benzyl esters are used as protecting groups in the synthesis of amino acids and other biomolecules. acs.org The influence of the benzyl ester group has been shown to enhance substrate affinity in enzymatic reactions. acs.org

Lignin-Carbohydrate Complex (LCC) Models: Benzyl ester bonds are important linkages in LCCs in plant cell walls. mdpi.com Synthesizing and studying compounds like this compound could provide insights into the structure and reactivity of these important biopolymers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.